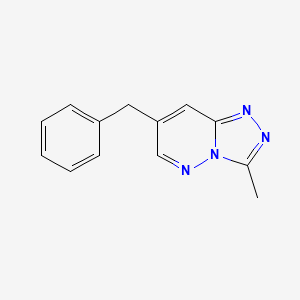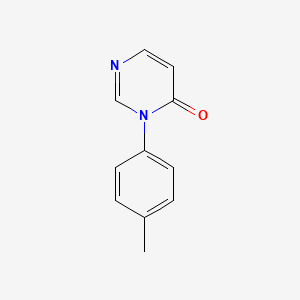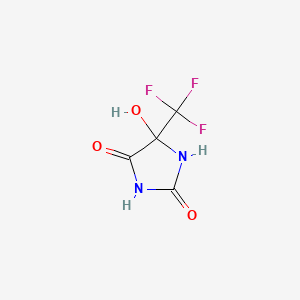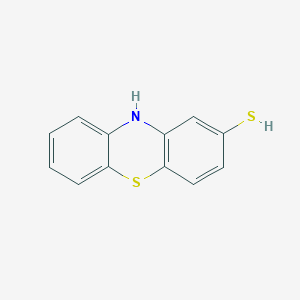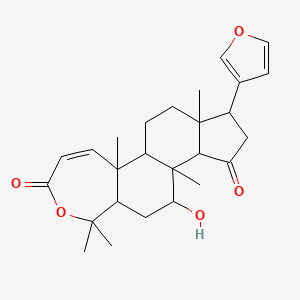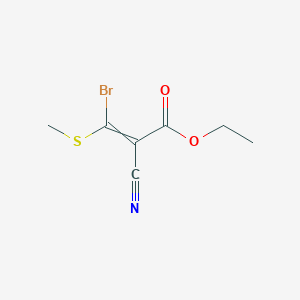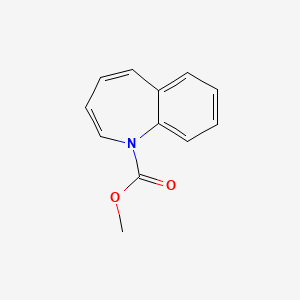![molecular formula C9H4Cl3F3N2OS B14334069 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- CAS No. 105391-44-4](/img/structure/B14334069.png)
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole core .
Industrial Production Methods
Industrial production of this compound typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole compound without the trichloromethylthio and trifluoromethoxy groups.
2H-Indazole: Another indazole isomer with different chemical properties.
Imidazoles: A related class of heterocycles with similar applications in medicine and industry.
Uniqueness
1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity, while the trichloromethylthio group provides additional reactivity and potential for further functionalization .
Properties
CAS No. |
105391-44-4 |
|---|---|
Molecular Formula |
C9H4Cl3F3N2OS |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
1-(trichloromethylsulfanyl)-6-(trifluoromethoxy)indazole |
InChI |
InChI=1S/C9H4Cl3F3N2OS/c10-8(11,12)19-17-7-3-6(18-9(13,14)15)2-1-5(7)4-16-17/h1-4H |
InChI Key |
VGLHWGGREMGPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N(N=C2)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


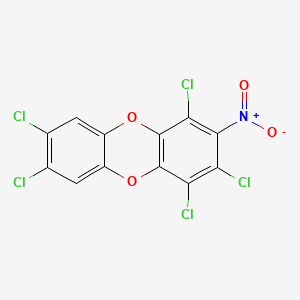

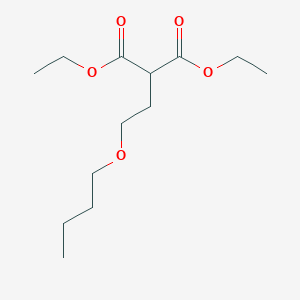
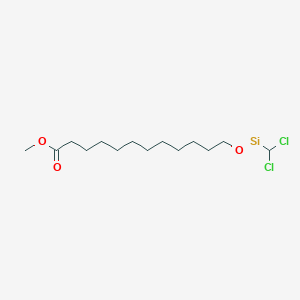

![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
